

Technical Application Note: Optimized Synthesis of 5-Hydroxytoluene-2,4-Disulphonic Acid

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Compound of Interest

Compound Name:	5-Hydroxytoluene-2,4-disulphonic acid
CAS No.:	15509-33-8
Cat. No.:	B108939

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Executive Summary & Scientific Context

5-Hydroxytoluene-2,4-disulphonic acid (also known as m-Cresol-4,6-disulfonic acid) is a primary structural unit of the polymeric drug Policresulen and a key degradation impurity. While commercially available, high-purity reference standards are often required for rigorous GMP validation.

This protocol details a robust, self-validating synthesis route. Unlike mono-sulfonation, which yields isomeric mixtures, this protocol utilizes thermodynamic control to drive the reaction to the 2,4-disulfonated species (toluene numbering), exploiting the cooperative directing effects of the hydroxyl and methyl groups on the aromatic ring.

Chemical Identity:

- IUPAC Name: 4-hydroxy-6-methylbenzene-1,3-disulfonic acid[1]
- User Nomenclature: **5-Hydroxytoluene-2,4-disulphonic acid**[1][2]

- CAS: 15509-33-8 (Free acid) / 2702366-48-9 (Ammonium salt)[3]
- Target Form: Diammonium Salt (Preferred for stability and handling)

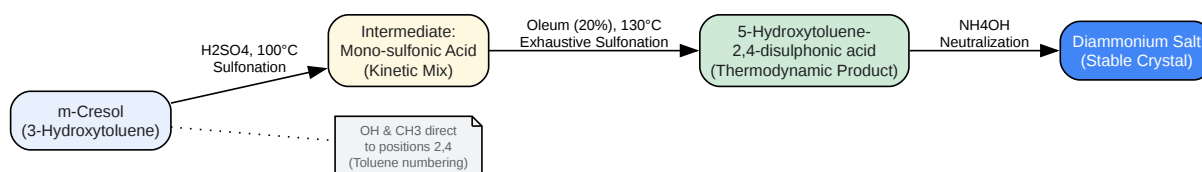
Mechanistic Strategy

The synthesis relies on Electrophilic Aromatic Substitution (EAS). The starting material, m-cresol (3-hydroxytoluene), contains two activating groups:

- Hydroxyl (-OH): Strongly activating, ortho, para-director.
- Methyl (-CH₃): Weakly activating, ortho, para-director.

In the m-cresol scaffold (1-hydroxy-3-methylbenzene), the cooperative directing effects strongly favor positions 4 and 6 (phenol numbering), which correspond to positions 2 and 4 in the 5-hydroxytoluene numbering scheme.

Reaction Pathway Diagram



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Figure 1: Reaction pathway leveraging thermodynamic control to achieve disulfonation.

Experimental Protocol

Materials and Reagents

Reagent	Grade	Role	Stoichiometry
m-Cresol	>99% (GC)	Substrate	1.0 equiv
Sulfuric Acid (H ₂ SO ₄)	98% Conc.	Solvent/Reagent	4.0 equiv
Oleum (Fuming H ₂ SO ₄)	20-65% free SO ₃	Sulfonating Agent	2.0 equiv (SO ₃ basis)
Ammonium Hydroxide	28-30% NH ₃	Neutralization	Excess (to pH 8)
Methanol/Ethanol	HPLC Grade	Recrystallization	Solvent

Synthesis Procedure (Step-by-Step)

Safety Precaution: This reaction involves Oleum and high temperatures. Perform all operations in a functioning fume hood wearing acid-resistant gloves and a face shield.

Phase 1: Sulfonation

- Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, pressure-equalizing addition funnel, and a reflux condenser fitted with a drying tube (CaCl₂).
- Charging: Charge m-cresol (10.8 g, 100 mmol) into the flask.
- Initial Acid Addition: Cool the flask to 10-15°C using an ice-water bath. Dropwise add conc. H₂SO₄ (20 mL) over 20 minutes.
 - Note: The exotherm must be controlled to prevent charring/oxidation.
- Oleum Addition: Once the initial exotherm subsides, slowly add Oleum (20% SO₃, 15 mL) dropwise.
 - Critical Step: Oleum is required to drive the second sulfonation. Standard H₂SO₄ often stalls at the mono-sulfonic acid stage.
- Reaction: Heat the mixture to 120°C - 130°C using an oil bath. Maintain stirring for 6 hours.
 - Checkpoint: The solution should turn dark brown but remain homogenous.

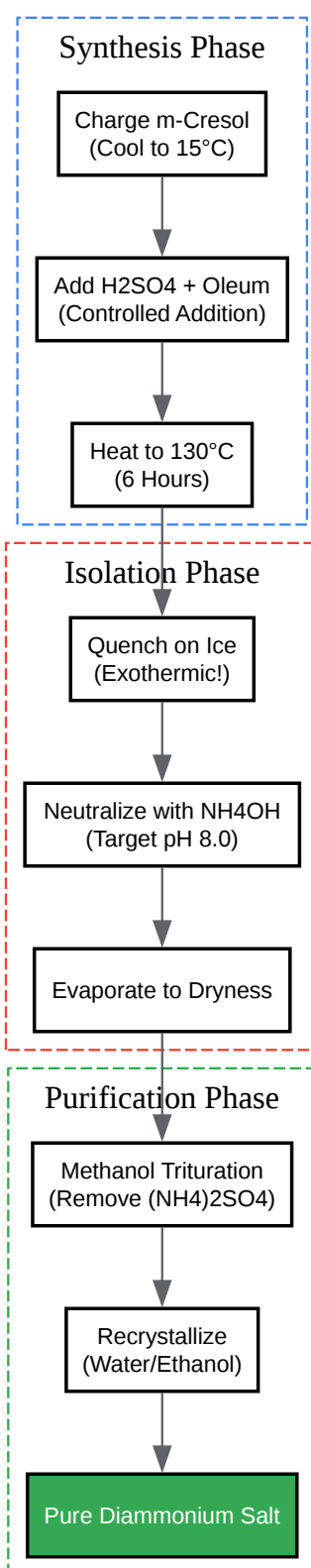
Phase 2: Workup and Salt Formation

- Quenching: Cool the reaction mixture to room temperature. Carefully pour the reaction mass onto 200 g of crushed ice in a 1 L beaker with vigorous stirring.
 - Caution: Extremely exothermic. Add slowly.
- Neutralization: Slowly add Ammonium Hydroxide (28%) to the quenched solution until the pH reaches 8.0–8.5.
 - Observation: A precipitate may form transiently and redissolve.
- Concentration: Evaporate the aqueous solution under reduced pressure (Rotavap, 60°C bath) to near dryness to obtain a crude solid.

Phase 3: Purification (Crystallization)

- Solvent Wash: Triturate the crude solid with Methanol (50 mL). The inorganic salts (Ammonium Sulfate) are largely insoluble in methanol, while the organic sulfonate is more soluble. Filter off the inorganic solids.^[4]
- Recrystallization: Concentrate the methanolic filtrate. Recrystallize the residue from a Water/Ethanol (1:5) mixture.
 - Dissolve in minimum hot water.
 - Add hot ethanol until turbid.
 - Cool to 4°C overnight.
- Drying: Filter the white to off-white crystals and dry in a vacuum oven at 50°C for 12 hours.

Workflow Visualization



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Figure 2: Operational workflow for the synthesis and isolation of the diammonium salt.

Analytical Validation (QC)

To validate the synthesized material as a reference standard, use the following HPLC conditions compatible with Policresulen analysis.

Parameter	Condition
Column	C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 μ m)
Mobile Phase A	0.1% Phosphoric Acid in Water
Mobile Phase B	Acetonitrile
Gradient	0-5 min (100% A); 5-20 min (100% A -> 80% A); 20-30 min (Hold)
Detection	UV @ 214 nm and 260 nm
Expected RT	Early eluting (highly polar). Approx 2.5 - 4.0 min.

Self-Validation Check:

- ^1H NMR (D_2O): Expect two singlets for aromatic protons (para to each other, no coupling) and one singlet for the methyl group. If doublets are seen in the aromatic region, mono-sulfonated impurity (isomers) is present.
 - H-3 (relative to Toluene=1): Singlet (approx 7.5 ppm).
 - H-6 (relative to Toluene=1): Singlet (approx 7.2 ppm).
 - Methyl: Singlet (approx 2.3 ppm).

Troubleshooting & Critical Parameters

Issue	Probable Cause	Corrective Action
Low Yield	Incomplete sulfonation (stopped at mono).	Ensure temperature reaches >120°C; Check Oleum quality.
High Inorganic Ash	Inefficient removal of Ammonium Sulfate.	Ensure thorough methanol trituration; Repeat recrystallization.
Isomer Contamination	Temperature too low during reaction.[5]	Kinetic isomers (2- or 4- mono) convert to thermodynamic 2,4-di at high temp. Increase reaction time.
Colored Product	Oxidation of phenol.	Ensure inert atmosphere (N ₂) during heating; Control initial exotherm.

References

- ChemSrc. (2025). 4-hydroxy-6-methylbenzene-1,3-disulfonic acid (CAS 15509-33-8).[1][2][6] Retrieved October 26, 2025, from [\[Link\]](#)
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